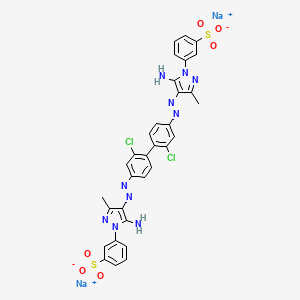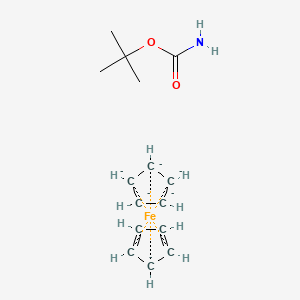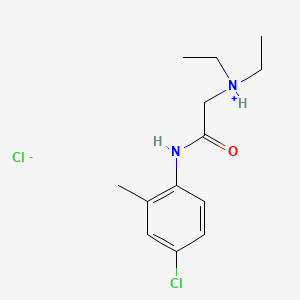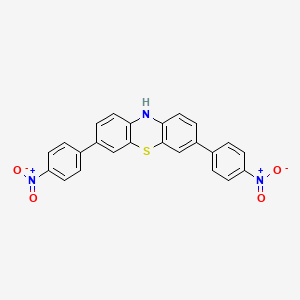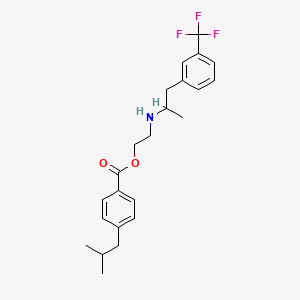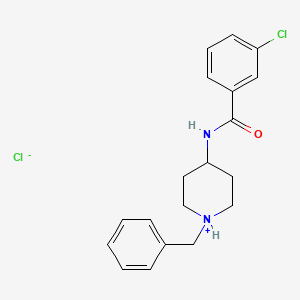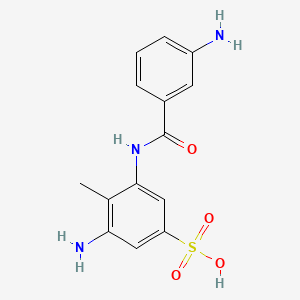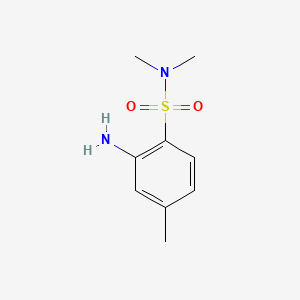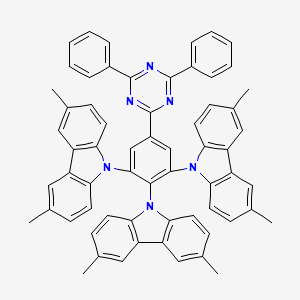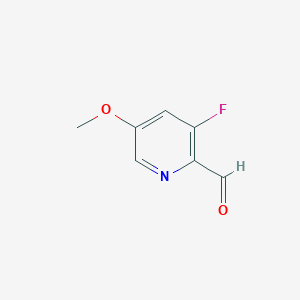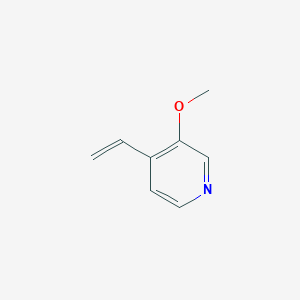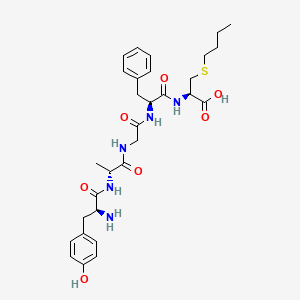
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester: is a synthetic peptide compound with the molecular formula C30H41N5O7S . This compound is characterized by its unique sequence of amino acids, which includes tyrosine, alanine, glycine, phenylalanine, and cysteine, with a butyl ester modification on the cysteine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The cysteine residue in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its interactions with enzymes and receptors.
- Used in the development of peptide-based drugs and therapeutic agents .
Medicine:
- Potential applications in drug delivery systems.
- Explored for its role in modulating biological pathways .
Industry:
- Utilized in the production of specialized biochemical reagents.
- Employed in the synthesis of complex peptide-based materials .
Mecanismo De Acción
The mechanism of action of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The butyl ester modification enhances its stability and bioavailability, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Tyrosyl-alanylglycyl-phenylalanyl-cysteine: Lacks the butyl ester modification.
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-methyl ester: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness:
- The butyl ester modification in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester provides enhanced stability and bioavailability compared to its analogs.
- Its specific amino acid sequence allows for unique interactions with biological targets, making it a versatile compound in research .
Propiedades
Número CAS |
94492-35-0 |
|---|---|
Fórmula molecular |
C30H41N5O7S |
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-3-4-14-43-18-25(30(41)42)35-29(40)24(16-20-8-6-5-7-9-20)34-26(37)17-32-27(38)19(2)33-28(39)23(31)15-21-10-12-22(36)13-11-21/h5-13,19,23-25,36H,3-4,14-18,31H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t19-,23+,24+,25+/m1/s1 |
Clave InChI |
TXGUDNOINHXEMY-RYCFVGSHSA-N |
SMILES isomérico |
CCCCSC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCCCSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


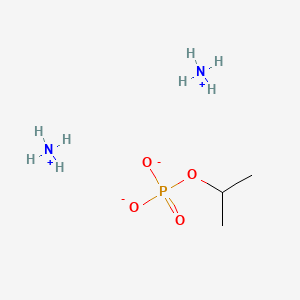
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
